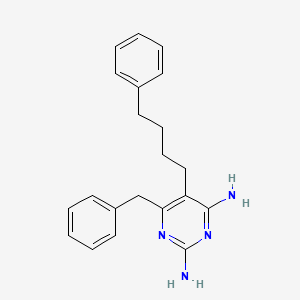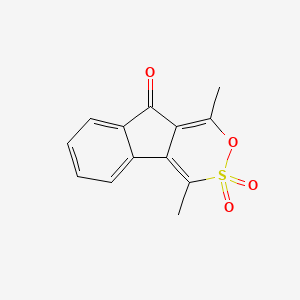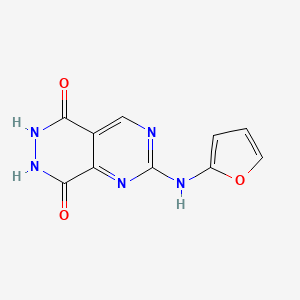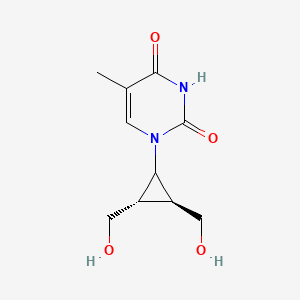
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine is a synthetic nucleoside analog with the molecular formula C10H14N2O4 and a molecular weight of 226.22916. This compound is structurally related to thymine, a pyrimidine nucleobase found in DNA. The unique structural feature of this compound is the presence of a cyclopropyl group and two hydroxymethyl groups, which may confer distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the thymine base.
Hydroxymethylation: Addition of hydroxymethyl groups to the cyclopropylated thymine.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
Análisis De Reacciones Químicas
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound may target specific enzymes, such as DNA polymerases, and disrupt their normal function, leading to the inhibition of cell proliferation.
Comparación Con Compuestos Similares
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine can be compared with other nucleoside analogs, such as:
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Acyclovir: A guanine analog used as an antiviral agent.
Zidovudine: A thymine analog used in the treatment of HIV.
The uniqueness of this compound lies in its cyclopropyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.
Propiedades
Número CAS |
132398-83-5 |
|---|---|
Fórmula molecular |
C10H14N2O4 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
1-[(2S,3S)-2,3-bis(hydroxymethyl)cyclopropyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-5-2-12(10(16)11-9(5)15)8-6(3-13)7(8)4-14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-/m0/s1 |
Clave InChI |
XESNPUIEMJHYRT-BQBZGAKWSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)C2[C@H]([C@@H]2CO)CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C2CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


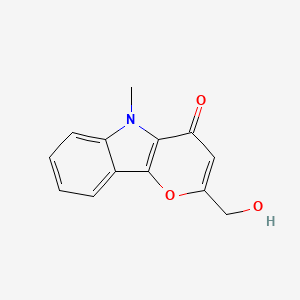
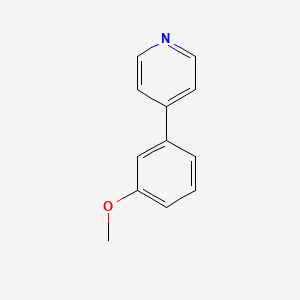
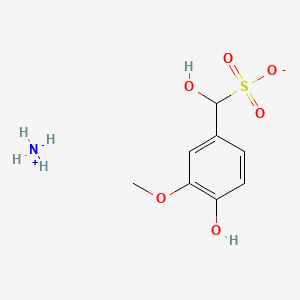
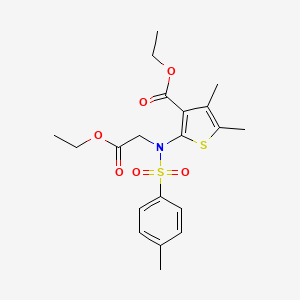
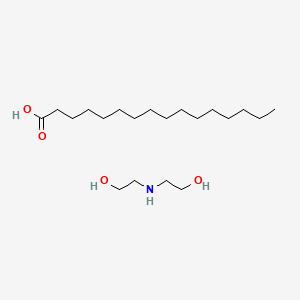
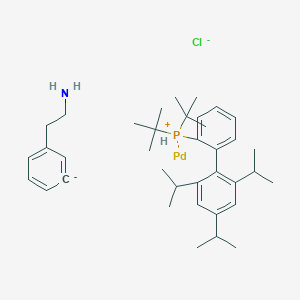
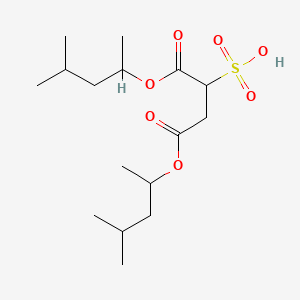
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
